molecular formula C11H15F2N B13720147 4-(Difluoromethyl)-N,N-diethylaniline

4-(Difluoromethyl)-N,N-diethylaniline

Cat. No.: B13720147
M. Wt: 199.24 g/mol
InChI Key: JKHLBDKLADSUHW-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-N,N-diethylaniline is a fluorinated aromatic amine characterized by a difluoromethyl (-CF$_2$H) substituent at the para position of an N,N-diethylaniline backbone. This compound is structurally distinguished by its electron-donating diethylamino group and the electron-withdrawing difluoromethyl group, creating a push-pull electronic system that influences its optical, electronic, and reactivity properties . It is primarily utilized in the synthesis of fluorescent dyes, photoactivators, and pharmaceutical intermediates due to its ability to modulate intramolecular charge transfer (ICT) .

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions, leveraging the reactivity of the diethylamino group and the difluoromethyl moiety. For instance, fluorinated analogs like 4-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline are synthesized via reactions with cyanuric chloride, enabling further functionalization at the triazine ring .

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

4-(difluoromethyl)-N,N-diethylaniline

InChI

InChI=1S/C11H15F2N/c1-3-14(4-2)10-7-5-9(6-8-10)11(12)13/h5-8,11H,3-4H2,1-2H3

InChI Key

JKHLBDKLADSUHW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-N,N-diethylaniline typically involves the difluoromethylation of aniline derivatives. One common method is the reaction of aniline with difluorocarbene precursors under specific conditions. For instance, the difluoromethylation can be achieved using difluorocarbene generated from reagents like ClCF2H in the presence of a base such as KOH in a solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Continuous flow microreactor systems have been employed to achieve high yields and better control over reaction conditions, such as temperature and residence time .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-N,N-diethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amine derivatives .

Scientific Research Applications

4-(Difluoromethyl)-N,N-diethylaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the effects of fluorine substitution on biological activity.

    Medicine: It is explored for its potential use in pharmaceuticals due to its metabolic stability and lipophilicity.

    Industry: The compound is used in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-N,N-diethylaniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Boiling Point (°C) Melting Point (°C) Solubility
This compound 216 (as solvent) >120 (estimated) Organic solvents
N,N-Dimethylaniline 194 2 Ethanol, ether
Bis(diethylamino)benzophenone N/A 95 Hot alcohol

Table 3: Fluorescence Properties

Compound Quantum Yield Emission Range (nm)
This compound triazine derivative 0.383 420–497
Non-fluorinated triazine derivative 0.106 390–450

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